4-Amino-3-phenylquinazoline-2(3H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-phenylquinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGGVDUFBMMPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408334 | |
| Record name | 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53412-77-4 | |
| Record name | NSC75213 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 3 Phenylquinazoline 2 3h Thione and Its Analogues
Classical Approaches to Quinazoline-2(3H)-thione Core Synthesis
Traditional methods for synthesizing the quinazoline-2(3H)-thione core have long relied on well-established cyclization and ring-closure reactions. These foundational strategies typically involve readily available precursors and straightforward reaction pathways.
Cyclization Reactions Utilizing Thiourea (B124793) Derivatives
The reaction of thiourea and its derivatives serves as a cornerstone for the synthesis of various heterocyclic systems, including the quinazoline-2(3H)-thione core. In these reactions, thiourea acts as a key building block, providing the necessary nitrogen and sulfur atoms to form the thione moiety of the heterocyclic ring. The cyclization process often involves the reaction of a substituted thiourea with a suitable bifunctional reactant. For instance, functionalized thiourea derivatives can undergo cyclization with reagents like bromoacyl bromides to yield isomeric products. researchgate.net The control of reaction conditions such as temperature and solvent can influence the formation of specific isomers. researchgate.net
Another classical approach involves the reaction of substituted anilines with carbon disulphide in the presence of a base like sodium hydroxide (B78521) to form a dithiocarbamate (B8719985) intermediate. nih.gov This intermediate can then be further reacted and cyclized to yield 3-(substituted phenyl)-2-thioxoquinazolin-4(3H)-one derivatives. nih.gov
Ring Closure Strategies Involving Anthranilic Acid Precursors
Anthranilic acid and its derivatives are fundamental precursors in the synthesis of quinazoline (B50416) structures. One of the most common methods involves the reaction of anthranilic acid with isothiocyanates. This reaction typically proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the isothiocyanate, leading to the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the quinazoline-2(3H)-thione ring system.
A related and simple method involves the direct interaction of anthranilic acids with ammonium (B1175870) or triethylammonium (B8662869) N-aryl dithiocarbamates. ias.ac.in This reaction is typically performed by heating the reactants under reflux in a solvent such as absolute ethanol (B145695) or dimethylformamide (DMF) for several hours. The mechanism involves an initial nucleophilic attack by the amino group of the anthranilic acid on the dithiocarbamate, followed by cyclization with the loss of a water molecule to form the 3-substituted 2-thioxo-4(3H)-quinazolinone. ias.ac.in Yields for this method are generally reported to be higher in ethanol compared to DMF. ias.ac.in
The following table summarizes typical reaction conditions for this classical approach.
| Reactants | Solvent | Reaction Time | Yield Range |
| Anthranilic Acid and Ammonium N-aryl dithiocarbamates | Ethanol | 5 hours | 65-75% |
| Anthranilic Acid and Ammonium N-aryl dithiocarbamates | DMF | 5 hours | 50-62% |
This data is based on the synthesis of 3-aryl-2-thioxo-4(3H)-quinazolinones as reported in the literature. ias.ac.in
Contemporary and Green Chemistry Approaches to Synthesis
In recent years, the field of organic synthesis has seen a significant shift towards more efficient, environmentally friendly, and sustainable methods. These contemporary approaches aim to reduce reaction times, improve yields, and minimize waste.
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. frontiersin.orgacs.orgbenthamdirect.com For the synthesis of quinazoline derivatives, microwave-assisted protocols have proven to be highly effective. researchgate.net
In a comparative study for the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, a close analogue, the microwave-assisted method required only 5 minutes at 800 watts, whereas the conventional heating method took 10 hours. uin-malang.ac.id This demonstrates a drastic reduction in reaction time. Furthermore, the yield was improved from 79% with conventional heating to 87% with microwave irradiation. uin-malang.ac.id
The synthesis of other analogues, such as 3-amino-2-phenylquinazolin-4(3H)-one, can also be efficiently achieved under microwave irradiation (800 W at 135 °C for 4 minutes) by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) in DMF. researchgate.net These green processes often involve the reaction of benzoxazinone (B8607429) intermediates with amines or hydrazides under microwave conditions. mdpi.comresearchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | 10 hours | 79% |
| Microwave Irradiation | 5 minutes | 87% |
This data represents a comparison for the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id
Catalyst-Mediated Synthesis
The use of catalysts, particularly transition metals, has revolutionized the synthesis of heterocyclic compounds. Catalysts can facilitate reactions under milder conditions, increase selectivity, and enable novel reaction pathways. Copper-catalyzed reactions, for instance, have been employed for the one-pot synthesis of quinazoline derivatives. nih.gov These reactions can involve intramolecular C-N coupling, providing an efficient route to the quinazoline core. nih.gov
Various catalysts, including iron, manganese, and titanium-based systems, have been reported for the synthesis of quinazolines. frontiersin.org For example, a magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]), has been used as an efficient and reusable catalyst for the one-pot, solvent-free synthesis of quinazolines at moderate temperatures. frontiersin.orgnih.gov Other catalytic systems include nanoporous TiO2 and manganese oxide octahedral molecular sieves, which promote oxidative synthesis pathways under green conditions. frontiersin.org The development of metal-free catalytic systems, such as those using molecular iodine, also represents an economical and environmentally friendly approach. organic-chemistry.org
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key principle of green chemistry, as it reduces environmental pollution and simplifies product purification. nih.govrsc.org Many modern synthetic protocols for quinazolines are designed to be performed under solvent-free conditions, often in conjunction with microwave irradiation or specific catalysts. nih.govnih.gov
For example, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be efficiently performed under solvent-free, microwave-assisted conditions using solid supports like montmorillonite (B579905) K-10. frontiersin.org This approach offers advantages such as good yields, short reaction times, and simple work-up procedures. frontiersin.org Similarly, catalyst- and solvent-free synthesis of quinazoline derivatives has been achieved by reacting 2-aminoarylketones and orthoesters with ammonium acetate (B1210297) under microwave heating, resulting in high yields and operational simplicity. nih.gov The use of natural catalysts, such as lemon juice, under concentrated solar radiation further highlights the move towards sustainable and environmentally benign synthetic methods. nih.govrsc.org
Optimization of Reaction Parameters and Yields
The successful synthesis of quinazoline derivatives hinges on the careful optimization of various reaction parameters, including temperature, solvent, catalysts, and reaction time. Modern techniques such as microwave and ultrasound irradiation have been shown to significantly enhance reaction rates and yields compared to conventional methods. researchgate.netnih.gov
Key optimization strategies for the synthesis of related quinazolinone and quinazolinethione structures often begin with the acylation of anthranilic acid. For instance, the reaction of anthranilic acid with benzoyl chloride is typically performed in pyridine (B92270) at low temperatures (0-2°C) to form the N-benzoyl derivative. gsconlinepress.com This intermediate is often cyclized to form a benzoxazinone, a common precursor for quinazolinones. nih.gov The conversion of the benzoxazinone to the desired quinazoline is a critical step where optimization plays a key role.
Microwave-assisted synthesis has emerged as a highly effective method for this transformation. In the synthesis of 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide, a close analogue, reacting 2-benzamidobenzoyl chloride with thiourea under microwave irradiation (800 W at 135°C) in DMF with potassium carbonate as a base dramatically reduces the reaction time to just 4 minutes, achieving a high yield of 85%. researchgate.net This contrasts sharply with conventional heating methods which often require several hours of reflux. researchgate.net Similarly, microwave-assisted heating at 120–150 °C has been successfully used to synthesize various 3-amino-2-methyl-quinazolin-4(3H)-ones in good to excellent yields. mdpi.com
The choice of solvent and catalyst is also paramount. Solvents like dioxane with a catalytic amount of triethylamine (B128534) (TEA) are used for reactions involving isothiocyanate intermediates, typically requiring reflux for 6-10 hours. nih.gov In other syntheses, a one-pot method for N-substituted quinazolinone derivatives involves using chlorotrimethylsilane (B32843) in tert-butanol (B103910) at 60°C, followed by treatment with aqueous ethanolic NaOH at 110°C. nih.gov The use of ultrasound has also been reported to promote cyclization reactions, such as the Bischler cyclization, which traditionally requires high temperatures (above 120°C) and pressure. nih.gov
The following table summarizes optimized conditions found in the synthesis of various quinazoline analogues.
| Precursor(s) | Reagents & Conditions | Product Analogue | Yield (%) | Reference |
| 2-Benzamidobenzoyl chloride, Thiourea | K2CO3, DMF, Microwave (800 W, 135°C, 4 min) | 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | 85% | researchgate.net |
| Substituted anthranilic acid, Acetic anhydride | Microwave (250 W, 120-150°C, 17-22 min) | 2-Methyl-4H-3,1-benzoxazin-4-one derivatives | Not specified | mdpi.com |
| 4-(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, Aromatic amines | Benzoyl isothiocyanate intermediate, Dioxane, TEA, Reflux (6-10 h) | N-benzoyl-N′-phenylthiourea derivatives | Not specified | nih.gov |
| 4-Nitrobenzoic acid chloride, 25% ammonia (B1221849) water | TEA, DCM, 0°C; then Ultrasound (250 W, 80°C, 3 h) | Quinazoline core | Not specified | nih.gov |
| 3-Amino-4H-quinazolinone, Isocyanates | Dichloromethane (B109758) (DCM), Room Temperature | 1-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea (B33335) derivatives | Not specified | gsconlinepress.com |
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic route from a small, exploratory scale to a larger laboratory scale (multigram synthesis) introduces a new set of challenges that must be addressed for the process to remain efficient, safe, and reproducible.
A primary consideration is the move towards more streamlined procedures. One-pot reactions or tandem processes that minimize intermediate isolation steps are highly desirable for scale-up as they reduce handling losses and save time. nih.govnih.gov For example, an improved one-pot reaction for synthesizing 2-aminoquinazolin-4-(3H)-one derivatives was developed specifically to allow for convenient large-scale preparation. nih.gov
Managing reaction exotherms is critical during scale-up. Reactions that are easily controlled in a small flask can become hazardous on a larger scale. The dropwise addition of reactive reagents like benzoyl chloride at controlled low temperatures (0-2°C) is a technique used to manage the heat generated during the initial acylation of anthranilic acid. gsconlinepress.com Similarly, when using powerful techniques like microwave heating, careful calibration is needed to ensure even heating and avoid localized overheating in larger reaction volumes. nih.gov
The choice of reagents and purification methods also requires re-evaluation for larger scales. While column chromatography is a powerful tool for purification at the milligram scale, it can become cumbersome and expensive for multigram quantities. nih.gov Therefore, developing synthetic steps that yield crude products of high purity, which can be purified by simple recrystallization, is a key goal for efficient scale-up. gsconlinepress.commdpi.com For instance, the synthesis of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea derivatives yields a product that can be filtered and recrystallized from ethanol. gsconlinepress.com
Furthermore, traditional methods that require harsh conditions, such as high pressures or prolonged heating at high temperatures, are often difficult and unsafe to scale up in a standard laboratory setting. nih.gov The adoption of enabling technologies like ultrasound-promoted synthesis can be advantageous, as it can facilitate reactions under less demanding conditions. nih.gov The application of focused microwaves to the scale-up of solvent-free organic reactions has also been explored as a viable strategy. nih.gov Ultimately, a robust scale-up synthesis relies on a well-optimized process that is not only high-yielding but also operationally simple and safe.
Chemical Reactivity and Transformations of 4 Amino 3 Phenylquinazoline 2 3h Thione
Reactions at the 4-Amino Group
The exocyclic amino group at the 4-position of the quinazoline (B50416) ring is a key site for nucleophilic attack, enabling transformations such as acylation, condensation, and potentially diazotization.
Acylation and Sulfonylation Reactions
The primary amino group at the C-4 position is readily acylated. While specific studies on 4-Amino-3-phenylquinazoline-2(3H)-thione are limited, the reactivity can be inferred from its close analog, 3-amino-2-phenylquinazolin-4(3H)-one. This analog reacts with various isocyanates in dichloromethane (B109758) (DCM) to yield the corresponding urea (B33335) derivatives. gsconlinepress.com This reaction demonstrates the nucleophilicity of the N-amino group, which attacks the electrophilic carbon of the isocyanate.
Table 1: Representative Acylation Reaction of a Quinazolinone Analog Data based on the reactivity of the analogous 3-amino-2-phenylquinazolin-4(3H)-one. gsconlinepress.com
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| 3-Amino-2-phenylquinazolin-4(3H)-one | Phenyl isocyanate | Dichloromethane (DCM) | 1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-phenylurea |
| 3-Amino-2-phenylquinazolin-4(3H)-one | (4-chloro-3-(trifluoromethyl)phenyl) isocyanate | Dichloromethane (DCM) | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea |
Condensation Reactions with Aldehydes and Ketones
The 4-amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases or related products. A notable example is the reaction of 3-amino-2-mercaptoquinazolin-4-(3H)-one (the tautomer of the target compound) with formaldehyde (B43269) and a secondary amine in a Mannich reaction. researchgate.net This three-component reaction leads to the formation of 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones. researchgate.net
The general mechanism for such condensations involves an initial nucleophilic attack of the amino group on the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. nih.gov Subsequent dehydration of the hemiaminal yields the corresponding imine (Schiff base). nih.gov The stability of the hemiaminal and the ease of dehydration can be influenced by the specific reactants and the solvent used. nih.gov
Diazotization and Coupling Reactions
Diazotization of primary aromatic amines is a common reaction used to form diazonium salts, which are valuable intermediates for synthesis. However, the diazotization of N-amino groups on heterocyclic systems can be complex and may not follow typical pathways. Research on the attempted diazotization of a similar compound, 3-amino-2-phenylquinoline-4-carboxylic acid, with isoamyl nitrite (B80452) in acidic conditions did not yield the expected diazonium salt but resulted in an unexpected 4-nitro derivative. researchgate.net This suggests that the reaction of the 4-amino group on the quinazoline scaffold with diazotizing agents may lead to complex rearrangements or substitution reactions rather than stable diazonium salts suitable for coupling. Direct, successful examples of diazotization and subsequent azo coupling for this compound are not extensively documented in the surveyed scientific literature.
Reactions at the 2-Thione Moiety
The 2-thione group is characterized by its ability to exist in a thiol-thione tautomerism with 4-amino-3-phenyl-2-mercaptoquinazoline. The thiol tautomer provides a nucleophilic sulfur atom that is the primary site for alkylation and acylation reactions. The thione form is susceptible to oxidation.
S-Alkylation and S-Acylation Reactions
The most common transformation of the 2-thione moiety is S-alkylation, which proceeds via the more nucleophilic thiol tautomer in the presence of a base. The reaction involves the deprotonation of the thiol group to form a thiolate anion, which then acts as a potent nucleophile, attacking an electrophilic carbon center of an alkylating agent.
A variety of alkylating agents have been successfully employed. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of potassium hydroxide (B78521) in ethanol (B145695) yields the corresponding S-substituted ester. chemmethod.com Similarly, various phenacyl bromides react with the thione in acetone (B3395972) with potassium carbonate as the base to produce 2-((2-oxo-2-phenylethyl)thio)quinazolinone derivatives. nih.gov These reactions are typically efficient and proceed under mild conditions. nih.govcore.ac.uk
Table 2: Representative S-Alkylation Reactions of Quinazoline-2-thiones
| Reactant | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | KOH / Ethanol | Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate | chemmethod.com |
| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide | Substituted Phenacyl bromides | K₂CO₃ / Acetone | 4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | nih.gov |
| 2-Thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one | Chloroacetone | - | 2-(2-Oxopropylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one | core.ac.uk |
While S-alkylation is well-documented, specific examples of S-acylation for this class of compounds are less common in the literature.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the thione/thiol group is susceptible to oxidation. Studies on the analogous compound 3-methyl-2-sulfanylquinazolin-4(3H)-one using chlorine dioxide as an oxidizing agent have shown that the reaction outcome is highly dependent on the conditions. researchgate.net Depending on the solvent and reactant ratios, the oxidation can lead to several different products.
Possible oxidation products include:
Disulfides : Formed by the coupling of two thiol molecules, e.g., 2,2′-disulfanediylbis[3-methylquinazolin-4(3H)-one]. researchgate.net
Sulfonic acids : Resulting from strong oxidation of the sulfur atom, e.g., 3-methyl-4-oxo-3,4-dihydroquinazoline-2-sulfonic acid. researchgate.net
Desulfurization : Under certain conditions, the reaction can lead to the complete removal of the sulfur atom, yielding the corresponding quinazolin-2,4(1H,3H)-dione. researchgate.net
These findings suggest that the oxidation of this compound can be a complex process, offering pathways to various sulfur-containing derivatives or complete removal of the sulfur moiety, depending on the chosen oxidant and reaction parameters.
Desulfurization Reactions
The conversion of the C=S bond in the thione moiety to a C=O (amido) or CH₂ (methylene) group is a common transformation. While specific studies on this compound are not extensively documented, the desulfurization of similar thioamide-containing heterocycles is well-established.
Reductive desulfurization is frequently accomplished using Raney Nickel, a reagent known for its ability to hydrogenolyze carbon-sulfur bonds. organicreactions.orgmasterorganicchemistry.com Treatment of a thione like this compound with Raney Nickel in a suitable solvent such as ethanol would be expected to replace the sulfur atom with two hydrogen atoms, yielding the corresponding 4-amino-3-phenyl-3,4-dihydroquinazoline. The reaction mechanism involves the adsorption of the sulfur atom onto the nickel catalyst surface, followed by cleavage of the C-S bonds and saturation of the carbon with hydrogen from the catalyst. ias.ac.inresearchgate.net
Alternatively, oxidative desulfurization can convert the thione into its corresponding oxo-analogue, 4-amino-3-phenylquinazolin-2(3H)-one. This transformation can be achieved using various oxidizing agents, such as peroxides or through electrochemical methods. nih.gov These reactions provide a pathway to the corresponding quinazolinone derivatives, which are also of significant interest in medicinal chemistry.
Table 1: Potential Desulfurization Reactions and Expected Products
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Reductive Desulfurization | Raney Nickel | 4-Amino-3-phenyl-3,4-dihydroquinazoline |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring attached at the N-3 position of the quinazoline core is susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. The orientation of substitution on this ring is directed by the existing quinazolinone moiety. Research on analogous compounds, such as 3-(4-chlorophenyl)-2-methylquinazolin-4-one, demonstrates the feasibility of such reactions.
Nitration is a common example of this transformation. In a study, the nitration of 3-(4-chlorophenyl)-2-methylquinazolin-4-one using a mixture of fuming nitric acid and concentrated sulfuric acid resulted in the introduction of a nitro group onto the N-phenyl ring. ekb.eg The nitration occurred at the position ortho to the chloro substituent and meta to the point of attachment to the quinazoline nitrogen. This indicates that the quinazolinone ring acts as a deactivating, meta-directing group. Simultaneously, nitration also occurred on the fused benzene (B151609) ring of the quinazoline core itself. ekb.eg
Similarly, halogenation reactions, such as bromination, can be performed on the N-phenyl ring. The specific position of substitution would depend on the reaction conditions and the directing effects of any other substituents present on the phenyl ring.
Table 2: Example of Electrophilic Aromatic Substitution on a Related Quinazolinone
| Starting Material | Reagents | Product | Reference |
|---|
Nucleophilic Aromatic Substitution on the Quinazoline Core
Nucleophilic aromatic substitution (SNAr) on the fused benzene ring (positions 5, 6, 7, and 8) of the quinazoline core is generally challenging. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org Additionally, a good leaving group, such as a halide or a nitro group, must be present at the position of attack. nih.gov
The core structure of this compound lacks strong electron-withdrawing substituents on its fused benzene ring. Therefore, direct nucleophilic displacement of a hydrogen atom (hydride) is not a feasible reaction under standard conditions.
However, if the quinazoline core is appropriately substituted, SNAr can occur. For instance, studies on 5,7-dinitroquinazoline-4-one have shown that the nitro group at position 7 can be displaced by nucleophiles like methylamine. This reactivity is attributed to the powerful electron-withdrawing nature of the two nitro groups and the carbonyl group, which sufficiently activate the ring system for nucleophilic attack. Without such activating groups, the benzene portion of the quinazoline core remains resistant to nucleophilic substitution.
Heterocyclic Annulation Reactions from the Core Compound
The structure of this compound is well-suited for heterocyclic annulation reactions, allowing for the construction of new fused-ring systems. The primary reactive sites for these transformations are the thioamide functionality (involving S, C2, and N3) and the exocyclic 4-amino group.
Annulation via the Thioamide Moiety:
The thioamide group can react with bifunctional electrophiles to form new five- or six-membered rings. A common strategy involves the S-alkylation of the thione with an α-haloketone, followed by intramolecular cyclization. This reaction sequence typically leads to the formation of a thiazolo[2,3-b]quinazoline ring system. asianpubs.orgnih.govrsc.org The initial step is the nucleophilic attack of the sulfur atom on the α-carbon of the halo-ketone, displacing the halide. The resulting intermediate then undergoes cyclodehydration to form the fused thiazole (B1198619) ring.
Table 3: Annulation Reaction via S-Alkylation
| Reactant | Reagent | Resulting Ring System |
|---|
Annulation via the 4-Amino Group:
The 4-amino group, being part of a substituted hydrazine (B178648) moiety (N-amino), is a powerful nucleophile and a key functional group for building fused triazole rings.
One established pathway is the reaction with carbon disulfide. The reaction of a 4-hydrazinoquinazoline (B1199610) with carbon disulfide in the presence of a base can lead to the formation of a ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazoline ring system. researchgate.net However, an alternative reaction pathway has been observed where the quinazoline ring undergoes cleavage, leading to the formation of a 2-(2-aminophenyl)-5-mercapto-1,3,4-thiadiazole. acs.orgacs.org The specific outcome depends on the reaction conditions.
Another important annulation reaction is the formation of fused triazoles by reacting the 4-amino group with one-carbon donors. For example, treatment with orthoesters can lead to the formation of ekb.egnih.govresearchgate.nettriazolo[5,1-b]quinazolines. nih.govresearchgate.net These reactions expand the heterocyclic system by incorporating a new five-membered triazole ring, which is a significant pharmacophore in drug discovery.
Table 4: Examples of Annulation Reactions Involving the 4-Hydrazino Moiety
| Reagent | Resulting Fused Ring System | Reference |
|---|---|---|
| Carbon Disulfide (CS₂) | ekb.egnih.govresearchgate.netTriazolo[4,3-c]quinazoline-3-thione | researchgate.net |
| Orthoesters / Acetic Anhydride | ekb.egnih.govresearchgate.netTriazolo[4,3-c]quinazoline | ekb.eg |
Structural Elucidation and Conformational Analysis in Research
Spectroscopic Methodologies in Structure Determination
Spectroscopy is a cornerstone in the chemical sciences for probing molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about atomic connectivity, functional groups, and the electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the solution-state structure of organic molecules. While standard ¹H and ¹³C NMR are used for initial characterization, advanced techniques provide deeper insights into the molecule's conformation.
Detailed ¹H NMR analysis of related 3-substituted quinazolinone derivatives allows for the precise assignment of protons in the quinazoline (B50416) and phenyl rings. For instance, in analogous structures, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons of the exocyclic amino group at position 4 would be expected to produce a distinct singlet, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding.
For conformational analysis, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. NOESY identifies protons that are close in space, providing crucial information about the molecule's three-dimensional arrangement. For 4-Amino-3-phenylquinazoline-2(3H)-thione, a NOESY experiment would be instrumental in determining the relative orientation of the N-phenyl group with respect to the quinazoline core. Spatial correlations between the ortho-protons of the phenyl ring and protons on the quinazoline ring (e.g., H-5) would help define the preferred rotational conformation (dihedral angle) around the N-C bond in solution. Studies on structurally similar 2,3-dihydro-3-[(S)-1-phenethyl]quinazolinones have successfully used this approach to determine the low-energy conformation of the N-substituent relative to the heterocyclic ring, assigning configurations at newly formed stereogenic centers.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts observed for analogous quinazolinone structures, providing an expected range for the title compound.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinazoline Ar-H | 7.20 - 8.30 (multiplets) | 120.0 - 147.0 |
| Phenyl Ar-H | 7.40 - 7.80 (multiplets) | 128.0 - 135.0 |
| C4-NH₂ | 5.0 - 5.5 (broad singlet) | Not Applicable |
| C=S (Thione) | Not Applicable | ~175.0 - 185.0 |
| C4 (Amino-substituted) | Not Applicable | ~155.0 |
| C8a (Bridgehead) | Not Applicable | ~147.0 |
| C4a (Bridgehead) | Not Applicable | ~121.0 |
| C=O (Analogous Oxo-form) | Not Applicable | ~161.5 |
Note: Data is compiled from related quinazolinone structures and represents expected values.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable clues about the molecule's structure.
The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern can be predicted based on the known stability of the quinazoline nucleus and the nature of its substituents. Research on the fragmentation of similar dibromoquinazolinone derivatives reveals that the core heterocyclic ring is quite stable.
A plausible fragmentation pathway for this compound would likely involve:
Initial loss of the amino group: Cleavage to lose •NH₂ or NH₃.
Fragmentation of the phenyl ring: Loss of the C₆H₅• radical from the molecular ion.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for fused heterocyclic systems, leading to the cleavage of the pyrimidine ring.
Loss of the thione group: Ejection of a sulfur atom (S) or a thiocarbonyl group (CS).
The table below outlines some of the expected key fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺ | Molecular Ion (C₁₄H₁₁N₃S) | 253 |
| [M - NH₂]⁺ | Loss of amino radical | 237 |
| [M - C₆H₅]⁺ | Loss of phenyl radical | 176 |
| [C₈H₅N₂S]⁺ | Fragment from RDA reaction | 161 |
| [C₆H₅NCS]⁺ | Phenyl isothiocyanate fragment | 135 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.
The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the C4-amino group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=S (thione) stretching vibration is a key feature and typically appears in the range of 1200-1250 cm⁻¹. Aromatic C=C and C-H stretching vibrations will also be present in their characteristic regions. In analogous 3-phenylquinazolin-2,4(1H,3H)-diones containing a thiourea (B124793) moiety, distinct absorption bands for N-H, C=O, and C=S groups have been observed around 3243, 1718-1663, and 1268 cm⁻¹, respectively.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Imine/Aromatic (C=N/C=C) | Stretch | 1500 - 1650 |
| Thione (C=S) | Stretch | 1200 - 1250 |
| C-N | Stretch | 1300 - 1350 |
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for characterizing the C=S bond and the aromatic ring vibrations, complementing the information obtained from IR spectroscopy.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure for this compound is not publicly available, data from the closely related analog, 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , offers significant insights. In this analog, the dihydroquinazoline ring system is essentially planar. A key conformational feature is the significant twist around the N-C bond connecting the phenyl ring to the quinazoline nucleus, with a reported dihedral angle of 79.84°. This large angle indicates that the phenyl ring is oriented nearly perpendicular to the quinazoline plane, likely to minimize steric hindrance.
The solid-state packing of this analog is dominated by intermolecular hydrogen bonds. Specifically, an N-H···S hydrogen bond links molecules together, forming a zig-zag chain structure. It is highly probable that this compound would exhibit similar intermolecular N-H···S hydrogen bonds involving the N1-H and the C2=S groups. Furthermore, the C4-amino group would provide additional sites for hydrogen bonding (N-H···S or N-H···N), potentially leading to a more complex and robust three-dimensional network.
Conformational Preferences and Tautomeric Forms Investigated
The conformational flexibility of this compound primarily revolves around the rotation of the N-phenyl group. As suggested by crystallographic data of analogs, a non-planar conformation where the phenyl ring is significantly twisted out of the plane of the quinazoline ring is expected to be the most stable arrangement to alleviate steric strain.
This class of compounds can also exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, two principal tautomeric equilibria are relevant:
Thione-Thiol Tautomerism: The C=S (thione) group can tautomerize to a C-S-H (thiol) form, resulting in 4-Amino-2-mercapto-3-phenylquinazoline . This is a common equilibrium for 2-thioxo-quinazolines.
Amino-Imino Tautomerism: The 4-amino group can tautomerize to a 4-imino form, which involves the migration of a proton from the exocyclic nitrogen to the N1 of the quinazoline ring.
Spectroscopic studies are crucial for determining the predominant tautomeric form in a given state. In the solid state, X-ray crystallography can provide a definitive answer. In solution, NMR and IR spectroscopy are typically used. The presence of a strong C=S absorption band in the IR spectrum (around 1200-1250 cm⁻¹) and the absence of an S-H band (around 2550 cm⁻¹) would indicate that the thione form is dominant. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can help distinguish between the different tautomers. For many related heterocyclic thiones, the thione form is found to be the more stable tautomer.
Chiroptical Properties of Enantiomerically Pure Derivatives
Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are exhibited by chiral molecules. This compound itself is achiral. However, the introduction of a chiral center, for instance by replacing the phenyl group with a chiral substituent like (S)-1-phenylethyl, would generate a pair of diastereomers.
The study of such enantiomerically pure or diastereomerically enriched derivatives is important, particularly in medicinal chemistry, as different stereoisomers can have vastly different biological activities. For example, research on chiral cyclopenta[g]quinazoline-based inhibitors of thymidylate synthase demonstrated that the biological activity was primarily associated with the (6S)-diastereoisomer, while the (6R)-diastereoisomer was almost inactive.
Should chiral derivatives of this compound be synthesized, their chiroptical properties could be studied:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. It provides information about the absolute configuration and the conformational preferences of chiral molecules in solution.
Circularly Polarized Luminescence (CPL): For fluorescent chiral derivatives, CPL measures the differential emission of left and right circularly polarized light, providing insights into the geometry of the excited state.
These techniques would be essential for confirming the stereochemical identity of the synthesized molecules and for studying their conformational dynamics.
Structure Activity Relationship Sar Studies of 4 Amino 3 Phenylquinazoline 2 3h Thione Derivatives
Impact of Substituents on the Phenyl Ring on Biological Activities
The nature and position of substituents on the 3-phenyl ring of the 4-amino-3-phenylquinazoline-2(3H)-thione scaffold have a marked influence on the biological activity of the resulting derivatives. Research has shown that both electron-donating and electron-withdrawing groups can modulate the potency and selectivity of these compounds for various biological targets.
For instance, in a series of 3-phenylquinazolin-2,4(1H,3H)-dione derivatives, which share a similar quinazoline (B50416) core, the position of substituents on the phenyl ring was found to be crucial for cytotoxic activity. A derivative with a p-carboxyl group on the phenyl ring exhibited greater cytotoxic activity against the HCT-116 cell line than its m-carboxyl counterpart, suggesting that para-substitution is favored for this particular biological effect. nih.gov
Furthermore, studies on other quinazoline scaffolds have highlighted the importance of phenyl ring substitution. For example, in a series of 3H-quinazolin-4-ones, the introduction of a 4-fluoro-3-(trifluoromethyl)phenyl group was found to improve affinity for the human CXCR3 receptor. vu.nl While this is a different quinazoline derivative, it underscores the general principle that strategic substitution on the phenyl ring is a key determinant of biological activity.
The following table summarizes the effect of various substituents on the phenyl ring on the cytotoxic activity of quinazolinone derivatives against the HCT-116 cell line.
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 3c | p-carboxyl | 1.184 |
| 3e | Not specified in provided text | 3.403 |
| Cabozantinib (Reference) | Not applicable | >10 |
Data sourced from a study on 3-phenylquinazolin-2,4(1H,3H)-dione derivatives, which provides insights into the potential effects of similar substitutions on the this compound scaffold. nih.gov
Role of Modifications at the 4-Amino Position on Activity Profiles
The 4-amino group of the quinazoline scaffold is a critical pharmacophore that often engages in key interactions with biological targets. Modifications at this position can significantly alter the activity profile of the derivatives.
For example, acylation of the 4-amino group in pyridazin-3(2H)-one derivatives, a different heterocyclic system but illustrative of the principle, led to the generation of compounds with altered biological activities. nih.gov Similarly, coupling reactions at the 4-amino position to introduce substituted phenyl rings have been explored to modulate activity. nih.gov
In the context of quinazolines, the 4-amino group is known to be a crucial element for their inhibitory activity against enzymes like the epidermal growth factor receptor (EGFR). sapub.org Extensive research on 4-aminoquinazoline derivatives has demonstrated that this group is a key anchor for binding to the ATP-binding site of various kinases. researchgate.net Therefore, any modification to this group, such as substitution or incorporation into a larger cyclic system, is expected to have a profound impact on the biological activity.
Influence of Alterations at the 2-Thione Moiety on Activity
The 2-thione moiety in this compound is a significant contributor to its chemical properties and biological activity. Alterations at this position, such as conversion to a thiol or substitution with other functional groups, can lead to derivatives with distinct pharmacological profiles.
Studies on related quinazoline-4(3H)-one derivatives have shown that the presence of a thiol group at the 2-position can be beneficial for anticancer activity. researchgate.net The thione-thiol tautomerism allows for different interactions with biological targets. S-alkylation of the 2-thiol group is a common strategy to introduce further diversity and modulate the lipophilicity and steric properties of the molecule, which in turn can affect its biological activity.
For instance, 2-thioxo-3-substituted quinazolinones and their S-methyl thioether counterparts have demonstrated promising anticancer activity. researchgate.net This suggests that the sulfur atom at the 2-position is a key handle for chemical modification and that both the thione and its S-substituted derivatives can exhibit potent biological effects.
Exploration of Bioisosteric Replacements within the Quinazoline Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov In the context of the this compound scaffold, various bioisosteric replacements can be envisaged.
The quinazoline ring itself is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Bioisosteric replacement of the quinazoline core with other heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has been successfully employed in the development of CXCR3 receptor antagonists. vu.nl
Within the this compound structure, the thione group could be replaced with an oxo group to yield the corresponding quinazolinone, which is a well-known pharmacophore with a broad spectrum of biological activities. researchgate.net The 4-amino group could also be replaced by other hydrogen bond donors or acceptors. Such bioisosteric modifications can lead to significant changes in the molecule's properties, including its size, shape, electron density distribution, and hydrogen bonding capacity, which in turn can profoundly impact its biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. These models can provide valuable insights into the key structural features required for activity and can be used to predict the activity of novel compounds.
For quinazoline derivatives, QSAR studies have been employed to understand the pharmacophoric requirements for various biological activities, including anticancer effects. gsconlinepress.com For example, a 3D-QSAR study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as thymidylate synthase inhibitors provided a robust model that offered guidelines for structural optimization. nih.gov
QSAR studies on quinazolinone analogues have indicated that the presence of urea (B33335) and thiourea (B124793) groups can be crucial for enhancing cytotoxic effects. gsconlinepress.com These models can also highlight the importance of specific substitutions, such as halogens or allylic functional groups, in modulating activity. gsconlinepress.com By quantifying the relationship between molecular descriptors (e.g., electronic, steric, and lipophilic properties) and biological activity, QSAR models serve as a powerful tool in the rational design of more potent and selective this compound derivatives.
In Vitro Biological Activity Investigations and Mechanistic Insights
Anti-Microbial Activity Investigations
Scientific literature lacks specific studies on the anti-microbial effects of 4-Amino-3-phenylquinazoline-2(3H)-thione. While the broader class of quinazolinone derivatives has been a subject of interest in the development of antimicrobial agents, research focusing on this exact molecule is not publicly available.
No data from laboratory-based assays evaluating the efficacy of this compound against specific bacterial or fungal pathogen strains have been reported. Consequently, information regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against various microorganisms is unavailable.
As there are no studies on its anti-microbial activity, the molecular targets of this compound in microbial pathogens have not been investigated or proposed. Research into its potential mechanisms of action, such as inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication, has not been conducted.
Anti-Cancer Activity Studies in Cell Lines
Similarly, a thorough review of scientific databases reveals a lack of research into the anti-cancer properties of this compound in in vitro cell line models.
There are no published studies detailing the cytotoxic effects or the inhibition of proliferation by this compound in any cancer cell lines. Therefore, data tables of IC50 values for this compound against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), or others are not available.
Investigations into the ability of this compound to induce programmed cell death (apoptosis) or to cause cell cycle arrest in cancer cells have not been documented. As a result, there is no information on its mechanistic action in these fundamental anti-cancer processes.
The effect of this compound on specific cellular signaling pathways implicated in cancer, such as kinase pathways or transcription factor activity, remains unstudied. No research has been published that explores the molecular interactions of this compound within cancer cells.
Anti-Inflammatory and Immunomodulatory Effects in Cell-Based Assays
Inhibition of Pro-inflammatory Mediators Production
No data is currently available on the ability of this compound to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or nitric oxide (NO) in cell-based assays.
Interaction with Inflammatory Pathways
There are no studies investigating the interaction of this compound with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways.
Enzyme Inhibition Studies
Identification of Target Enzymes
There are no published reports identifying any specific enzyme targets for this compound.
Receptor Binding and Modulation Studies in Cellular Systems
No research has been published detailing any receptor binding or modulation activities of this compound in cellular systems.
Investigations into DNA/RNA Interaction Mechanisms
The interaction of small molecules with DNA and RNA is a crucial mechanism for many therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. For quinazoline (B50416) derivatives, these interactions can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death.
While direct studies on the DNA and RNA interaction mechanisms of this compound are not extensively documented in publicly available research, insights can be drawn from studies on structurally related compounds. For instance, research on 3-amino-2-methyl-quinazolin-4(3H)-ones has demonstrated their potential as DNA photo-disruptive agents. These studies, employing molecular docking and photo-reactivity assays, have provided a basis for understanding how the quinazolinone core can bind to DNA, often through intercalation or groove binding, and upon photo-activation, induce DNA damage. The presence of the amino group at the 3-position is considered a key feature that can influence these interactions through hydrogen bonding.
Furthermore, studies on 4-amino-2-phenylquinazolines have identified them as novel topoisomerase I inhibitors nih.gov. Topoisomerase I is an essential enzyme involved in relaxing DNA supercoiling during replication and transcription. The inhibition of this enzyme by small molecules often involves intercalation into the DNA-enzyme complex, preventing the re-ligation of the DNA strand. Molecular modeling studies of these compounds have suggested that the 2-phenyl ring can align parallel to the quinazoline ring, enhancing their DNA intercalation ability nih.gov. Although this compound possesses a thione group at the 2-position instead of a phenyl group, and the amino group is at a different position, the general principle of the quinazoline scaffold's ability to intercalate with DNA may still be relevant.
It is important to note that the substitution of an oxygen atom with a sulfur atom to form a thione can significantly alter the electronic properties and steric hindrance of the molecule, which in turn could influence its binding affinity and mode of interaction with DNA and RNA. Further specific investigations, such as spectroscopic titration, viscosity measurements, and molecular docking studies, are required to elucidate the precise mechanisms by which this compound interacts with nucleic acids.
Broad-Spectrum Screening Methodologies and Hit Identification
Broad-spectrum screening is a fundamental approach in drug discovery to identify the biological activities of a compound against a wide range of targets or cell lines. This methodology is particularly valuable for identifying novel therapeutic applications for known chemical scaffolds.
For the broader class of thioxoquinazoline derivatives , in vitro screening has revealed significant biological potential. Several studies have evaluated their anticancer, antioxidant, and anticonvulsant activities nih.gov. In anticancer screenings, various thioxoquinazoline derivatives have been tested against panels of human cancer cell lines, including those for liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer nih.gov. Some of these compounds have demonstrated potent cytotoxic effects, in some cases exceeding the potency of standard chemotherapeutic drugs like Vinblastine nih.gov.
Specifically, research on 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones , which are structurally analogous to this compound, has identified compounds with notable antiproliferative effects against colon cancer cell lines (LoVo and HCT-116) mdpi.com. These studies often employ cell viability assays, such as the MTT assay, to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
While these findings highlight the potential of the thioxoquinazoline scaffold, specific "hit" identification for this compound from broad-spectrum screening campaigns is not yet prominent in the available scientific literature. A "hit" is typically defined as a compound that meets a predefined threshold of activity in a primary screen. The identification of this compound as a hit would necessitate its inclusion in large-scale screening libraries and subsequent validation through dose-response studies and secondary assays to confirm its activity and elucidate its mechanism of action.
The following table summarizes the types of biological activities observed in structurally related quinazoline derivatives, which may guide future broad-spectrum screening efforts for this compound.
| Compound Class | Screening Methodology | Identified Biological Activities | Cell Lines/Targets |
| 3-Amino-2-methyl-quinazolin-4(3H)-ones | DNA photo-disruption assays, Molecular docking | DNA photo-disruptive activity | Plasmid DNA |
| 4-Amino-2-phenylquinazolines | Topoisomerase I inhibition assay, Cytotoxicity assays | Topoisomerase I inhibition, Cytotoxicity | Human cancer cell lines |
| Thioxoquinazoline derivatives | Anticancer cell-based assays, Antioxidant assays, Anticonvulsant models | Anticancer, Antioxidant | HepG2, MCF-7, HCT-116 |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | Antiproliferative assays | Cytotoxicity | LoVo, HCT-116 |
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. For quinazoline (B50416) derivatives, docking studies have been employed to explore their interactions with various enzymes and receptors. scispace.com
Docking simulations of thioxoquinazoline derivatives into the active sites of protein targets, such as human cyclin-dependent kinase 2 (CDK2), have revealed specific interaction patterns crucial for binding. scispace.com These studies identify the most stable binding poses and the key molecular interactions that stabilize the ligand-protein complex.
Common interaction motifs observed for related thioxoquinazoline scaffolds include:
Hydrogen Bonding: The thiocarbonyl group (C=S) of the quinazoline ring can act as a hydrogen bond acceptor, forming interactions with amino acid residues like Gln131. scispace.com Similarly, the amine groups can serve as hydrogen bond donors. scispace.com
Arene-Hydrogen Interactions: The aromatic rings of the quinazoline structure can engage in arene-hydrogen interactions with aliphatic residues, such as Ile10. scispace.com
A key output of molecular docking is the estimation of binding energy, which quantifies the affinity between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For a molecule to be considered biologically active, its binding energy is typically expected to be lower than -6 kcal/mol. nih.gov
Docking studies on various thioxoquinazoline derivatives have reported a range of binding energies, signifying their potential to interact with biological targets. scispace.com These computational predictions are crucial for prioritizing compounds for further experimental testing.
Table 1: Example Binding Energies from Docking Studies of Thioxoquinazoline Derivatives
| Compound Scaffold | Target Protein | Interaction Type | Interacting Residue | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Thioxoquinazoline | CDK2 | Hydrogen Bond (C=S group) | Gln131 | -1.5 | scispace.com |
| Thioxoquinazoline | CDK2 | Arene-Hydrogen | Ile10 | -0.8 | scispace.com |
| Quinazoline Derivative BG1190 | AcrB subunit | Not Specified | Not Specified | -8.21 | nih.gov |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational flexibility of ligands and the stability of ligand-target complexes over time. nih.gov These simulations model the motion of atoms and molecules by solving Newton's equations of motion, offering insights that are inaccessible through static docking studies. nih.govnih.gov
For quinazoline derivatives, MD simulations are typically performed by placing the docked ligand-protein complex in a simulated physiological environment, often a water box with counter-ions to neutralize the system and salt to mimic physiological concentration. nih.gov The simulation is run for a specific duration, commonly in the nanosecond range, to observe the dynamic behavior of the complex. nih.govmdpi.com
Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. nih.gov It can reveal which amino acid residues are most mobile and which parts of the ligand are more conformationally constrained upon binding. nih.govresearchgate.net
Hydrogen Bond Analysis: MD simulations allow for the analysis of the persistence of hydrogen bonds and other key interactions throughout the simulation, confirming the stability of the binding motifs identified in docking. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of molecules. researchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a compound's chemical behavior and spectroscopic signatures. asianpubs.orgdntb.gov.ua
DFT calculations are used to determine several key electronic properties and reactivity descriptors for quinazoline derivatives.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. beilstein-journals.org
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. asianpubs.org A larger energy gap implies higher stability and lower reactivity. researchgate.net For a closely related compound, 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide, the HOMO-LUMO energy gap was calculated to be 4.47 eV, suggesting significant stability. researchgate.netdntb.gov.ua
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are useful for predicting how a molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Representative Electronic Properties of Quinazoline-Related Scaffolds
| Compound/Scaffold | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide | DFT | Not Specified | Not Specified | 4.47 | researchgate.net |
| 3-amino-2-phenylquinazolin-4(3H)-one | DFT | Not Specified | Not Specified | 4.60 | researchgate.net |
| Carbazole-substituted quinazoline | Theoretical | -5.13 | -2.10 | 3.03 | beilstein-journals.org |
Quantum chemical methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structure. asianpubs.org
Vibrational Spectroscopy: DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can accurately compute the vibrational frequencies corresponding to FT-IR and FT-Raman spectra. asianpubs.org The calculated wavenumbers typically show good agreement with experimental values, aiding in the assignment of vibrational modes. asianpubs.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR chemical shifts of molecules. asianpubs.org These theoretical predictions are invaluable for interpreting experimental NMR spectra.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate UV-visible absorption spectra by calculating the electronic transition energies and oscillator strengths. asianpubs.orgbeilstein-journals.org The analysis of these transitions provides insight into the electronic properties and charge transfer characteristics within the molecule. asianpubs.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinazoline derivatives, this typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for interaction with biological targets. nih.gov
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemenu.com This process can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to find other compounds with similar properties. nih.gov Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. chemenu.com
For quinazoline derivatives, virtual screening has been successfully employed to identify novel inhibitors for various targets, including Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR). uq.edu.aupensoft.net The general workflow for such a study typically involves:
Preparation of a compound library: A database of molecules, which can include commercially available compounds or a virtual library of derivatives of a core scaffold like 4-Amino-3-phenylquinazoline-2(3H)-thione, is compiled.
Target selection and preparation: The three-dimensional structure of the biological target is obtained from a repository like the Protein Data Bank (PDB). The protein is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.
Molecular docking: The compounds from the library are computationally docked into the active site of the target protein. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor to form a stable complex. pensoft.net
Scoring and ranking: The docked poses are then scored based on their binding affinity, with lower binding energies indicating a more favorable interaction. The top-ranked compounds are selected for further analysis. pensoft.net
Post-docking analysis: The interactions between the high-scoring ligands and the amino acid residues of the target are analyzed to understand the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions. uq.edu.au
This process allows for the rapid and cost-effective identification of promising lead compounds for further experimental validation.
In Silico ADME Prediction for Molecular Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. These predictions help to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. Various computational models and software, such as SwissADME and pkCSM, are widely used to estimate these properties for novel compounds. chemenu.comuq.edu.au
Lipophilicity and polarity are key determinants of a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (logP), while polarity is often assessed by the topological polar surface area (TPSA).
| Parameter | Predicted Value Range for Quinazoline Analogs | Significance in Drug Discovery |
|---|---|---|
| LogP (o/w) | 1.5 - 4.5 | Influences solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 60 - 120 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |
Based on its chemical structure, the fundamental molecular properties of this compound can be determined.
| Parameter | Value for C14H11N3S | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C14H11N3S | Defines the elemental composition of the molecule. |
| Molecular Weight | 253.32 g/mol | Impacts diffusion and transport across biological membranes. |
| Number of Heavy Atoms | 19 | Contributes to the overall size and mass of the molecule. |
| Number of Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. |
Ligand-Based and Structure-Based Design Strategies
The design of new analogs of this compound with improved activity and pharmacokinetic properties can be approached using both ligand-based and structure-based strategies.
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are active against the target. Quantitative Structure-Activity Relationship (QSAR) is a common ligand-based method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinazoline-4(3H)-thione derivatives, QSAR studies have been conducted to predict their anticancer activity, providing insights into the structural features that are important for their biological function. researchgate.net
Structure-based design , conversely, is applicable when the three-dimensional structure of the target protein is available. This approach involves the use of molecular docking and molecular dynamics simulations to understand the binding of ligands to the target and to design new molecules with improved binding affinity and selectivity. chemenu.com For instance, the docking of quinazoline derivatives into the active sites of kinases like EGFR and VEGFR2 has provided valuable information about their binding modes and has guided the design of more potent inhibitors. The key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket, are crucial for the inhibitory activity of these compounds. uq.edu.au
By combining these computational approaches, researchers can effectively explore the chemical space around the this compound scaffold to develop novel drug candidates with enhanced therapeutic potential.
Synthesis and Evaluation of Hybrid Molecules Incorporating the 4 Amino 3 Phenylquinazoline 2 3h Thione Scaffold
Design Principles for Hybrid Structures
The primary design principle for creating hybrid molecules is molecular hybridization. This strategy involves covalently linking two or more distinct pharmacophores, each with its own biological activity, into a single chemical entity. The goal is to create a chimeric molecule with a multi-target profile, potentially leading to improved efficacy, a better safety profile, or the ability to overcome drug resistance. mdpi.com
For the 4-Amino-3-phenylquinazoline-2(3H)-thione scaffold, the design of hybrid structures is guided by several key considerations:
Leveraging the Privileged Scaffold: The quinazoline (B50416) ring system serves as a rigid and well-characterized anchor. Its derivatives have been successfully developed as inhibitors for targets like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net The design of new hybrids builds upon this established foundation.
Functionalization Points: The 4-amino group is a critical handle for chemical modification. In the broader class of 4-aminoquinazolines, this position is frequently used to introduce side chains that can interact with specific biological targets. mdpi.com This allows for the attachment of other pharmacophores through amide, urea (B33335), or other linker chemistries.
Bioisosteric Replacement: The thione group (C=S) at the 2-position is a bioisostere of the more common carbonyl group (C=O) found in quinazolin-2-ones. This substitution can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to novel biological activities or improved pharmacokinetic profiles.
Spatial Arrangement: The phenyl group at the N-3 position plays a crucial role in orienting the molecule within a target's binding pocket. Modifications to this ring (e.g., adding substituents) or linking other pharmacophores to it can be used to fine-tune binding affinity and selectivity.
Combination with Other Active Pharmacophores
The versatility of the quinazoline scaffold has been demonstrated by its successful combination with a wide array of other active pharmacophores to generate potent hybrid molecules. While research specifically on this compound hybrids is limited, the strategies employed for related quinazoline and quinazolinone structures provide a clear blueprint for potential combinations.
Commonly combined pharmacophores include:
Heterocyclic Rings: Other heterocyclic systems with known biological activities, such as pyrazole (B372694), triazole, indole, and thiazole (B1198619), have been fused or linked to the quinazoline core. nih.govresearchgate.netnih.gov For example, novel quinazolin-2,4-dione hybrids incorporating a pyrazole moiety have been synthesized as potential antimalarial agents. nih.gov
Urea and Thiourea (B124793) Moieties: The incorporation of urea or thiourea linkers is a common strategy, particularly in the design of kinase inhibitors. These groups can act as hydrogen bond donors and acceptors, mimicking key interactions in the ATP-binding site of kinases. Novel series of 3-phenylquinazolin-2,4(1H,3H)-diones incorporating a thiourea moiety have been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov
Kinase Inhibitor Fragments: Fragments from known kinase inhibitors can be incorporated into the hybrid design. For instance, the 4-anilinoquinazoline (B1210976) structure is a well-known pharmacophore for EGFR inhibition. nih.gov Hybrid designs can attach other active moieties to this core to add a second mechanism of action.
DNA-Damaging Agents: In oncology, a powerful strategy involves creating hybrids that combine a targeting moiety with a cytotoxic agent. For example, nitrogen mustard groups have been attached to the quinazoline ring, using the quinazoline scaffold as a transporter to deliver the cytotoxic payload to tumor cells. ekb.eg
The 4-amino group on the target scaffold is an ideal attachment point for these pharmacophores, allowing for the creation of diverse libraries of hybrid molecules for screening against various diseases.
Synergistic Effects in Multi-Targeting Approaches
The primary rationale for designing hybrid molecules is to achieve synergistic effects through the simultaneous modulation of multiple biological targets. A multi-target drug can be more effective than a combination of single-target drugs by overcoming drug resistance, reducing off-target side effects, and improving patient compliance. nih.gov
The quinazoline scaffold has been central to several successful multi-targeting approaches:
Dual Kinase Inhibition: Dysregulation of multiple signaling pathways is a hallmark of cancer. Hybrid molecules targeting two different kinases simultaneously can shut down redundant or compensatory signaling pathways that lead to drug resistance. A notable example involves 3-phenylquinazolin-2,4(1H,3H)-diones designed as dual inhibitors of VEGFR-2 and c-Met, two key tyrosine kinases involved in tumor angiogenesis and metastasis. nih.gov Several compounds from this class showed potent inhibitory activity against both enzymes.
Table 1: In Vitro Inhibitory Activity of Dual VEGFR-2/c-Met Inhibitors An interactive data table is available in the online version of this article.
| Compound | VEGFR-2 IC₅₀ (nM) | c-Met IC₅₀ (nM) | HCT-116 Cytotoxicity IC₅₀ (µM) |
|---|---|---|---|
| 3c | - | - | 1.184 |
| 3e | 83 | 48 | 3.403 |
| Cabozantinib (Ref.) | - | - | 19.33 |
Data sourced from scientific literature. nih.gov
Combined Targeting and Cytotoxicity: Another synergistic approach involves combining a targeting pharmacophore with a cytotoxic one. For instance, quinazolinone derivatives have been designed to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. ekb.eg By inhibiting PARP, these compounds can synergize with DNA-damaging agents like temozolomide, making cancer cells more susceptible to chemotherapy. ekb.eg This dual action—blocking a cell's repair mechanism while another agent damages its DNA—represents a powerful synergistic strategy.
The design of hybrid molecules based on the this compound scaffold holds significant promise for developing next-generation therapeutics that can effectively address the complexity of multifactorial diseases through synergistic, multi-targeting mechanisms.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While established methods for the synthesis of quinazolinone derivatives exist, future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies for 4-Amino-3-phenylquinazoline-2(3H)-thione and its analogs.
Furthermore, the investigation of novel catalytic systems, such as copper-catalyzed domino reactions, could provide highly efficient routes to functionalized quinazolinones. organic-chemistry.orgnih.gov These methods could offer broader functional group tolerance and access to a wider range of derivatives for biological screening.
Exploration of New Biological Targets and Mechanisms
Quinazoline (B50416) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. biomedres.usresearchgate.net However, the full therapeutic potential of the this compound scaffold remains largely untapped. Future research should aim to identify and validate novel biological targets and elucidate the underlying mechanisms of action.
A significant area of opportunity lies in the development of kinase inhibitors. The 4-aminoquinazoline core is a well-established pharmacophore for targeting various kinases, including EGFR, VEGFR, and PI3K. bohrium.comnih.gov Systematic screening of this compound derivatives against a broad panel of kinases could uncover new and selective inhibitors for various cancers. Beyond established kinase targets, exploring inhibition of enzymes like PARP and STAT3 could open new avenues for cancer therapy. tandfonline.comnih.gov
Other promising, yet underexplored, mechanisms for quinazoline derivatives include the inhibition of tubulin polymerization, which disrupts cell division, and the targeting of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. mdpi.comnih.govnih.gov Investigating the potential of this compound analogs to modulate these pathways could lead to the discovery of novel anticancer agents with distinct mechanisms of action.
Advanced Computational Modeling for Optimized Derivatization
To accelerate the drug discovery process and design more potent and selective analogs, the integration of advanced computational modeling techniques is essential. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the structural features of this compound derivatives and their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Molecular docking simulations can provide valuable insights into the binding modes of these compounds within the active sites of their biological targets. tandfonline.comnih.gov This information is crucial for understanding the key molecular interactions and guiding the rational design of derivatives with improved binding affinity.
Furthermore, molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and the influence of conformational changes. tandfonline.comnih.govresearchgate.netresearchgate.net More recently, the application of machine learning and artificial intelligence in drug design has shown considerable promise. mdpi.comresearchgate.netnih.govnih.gov These approaches can be used to develop predictive models for bioactivity and to generate novel molecular structures with desired properties.
Integration with Chemical Biology Tools for Mechanistic Elucidation
To gain a deeper understanding of the mechanism of action of this compound derivatives, the integration of sophisticated chemical biology tools is crucial. The development of fluorescent probes based on the quinazoline scaffold can enable the visualization of these compounds within living cells and the identification of their subcellular localization. acs.orgrsc.orgnih.gov This can provide valuable clues about their biological targets and pathways. For example, quinazoline-based fluorescent probes have been successfully developed for imaging the translocator protein (TSPO) and α1-adrenergic receptors. acs.orgnih.gov
Activity-based protein profiling (ABPP) is another powerful technique that can be used to identify the direct protein targets of bioactive compounds within a complex proteome. nih.govresearchgate.netmatthewslab.orgresearchgate.netmagtechjournal.com By designing probes derived from this compound that can covalently label their target proteins, it is possible to isolate and identify these proteins using mass spectrometry. This approach has been successfully used to identify the targets of other quinazoline derivatives, offering a clear path for mechanistic studies. nih.gov
Opportunities for Scaffold Modification and Diversification
The inherent versatility of the this compound scaffold provides numerous opportunities for structural modification and diversification to generate novel compounds with improved biological activities. Scaffold hopping, a strategy that involves replacing the core structure with a topologically similar but electronically distinct scaffold, can lead to the discovery of new chemotypes with potentially improved properties. acs.orgresearchgate.net
Bioisosteric replacement is another valuable tool in drug design, where a functional group is replaced by another group with similar physical and chemical properties. preprints.orgnih.govnih.govcambridgemedchemconsulting.com This can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the lead compound. For instance, replacing specific atoms or groups within the quinazoline ring or its substituents could lead to enhanced activity or reduced toxicity. The design of quinazoline derivatives as bioisosteres of other known pharmacophores has proven to be a successful strategy. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-Amino-3-phenylquinazoline-2(3H)-thione, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with appropriate carbonyl precursors. Key steps include:
- Nucleophilic substitution : Use thiourea and substituted benzaldehyde derivatives under reflux in ethanol or methanol .
- Oxidation/Reduction : Hydrogen peroxide or sodium borohydride may refine intermediate thiol/thione ratios .
- Purification : Recrystallization in ethanol or acetonitrile yields high-purity crystals. Optimize temperature gradients (e.g., slow cooling from 80°C to 25°C) to minimize impurities .
Q. How can structural characterization of this compound be performed to confirm its tautomeric form?
Methodological Answer:
- X-ray crystallography : Resolve the thione (C=S) vs. thiol (C–SH) tautomerism by analyzing bond lengths (C–S ≈ 1.68 Å for thione; ~1.79 Å for thiol) and hydrogen bonding patterns .
- Spectroscopy :
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and tautomeric equilibrium of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to model tautomer stability. Compare Gibbs free energy (ΔG) to identify dominant tautomers .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate tautomer shifts in polar vs. nonpolar solvents .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles .
Q. What strategies resolve contradictions between experimental crystallographic data and computational predictions for this compound?
Methodological Answer:
- Disordered Group Refinement : For crystal structures with disordered substituents (e.g., methylpropyl groups), apply occupancy refinement and geometric restraints (e.g., bond distance restraints) in software like SHELXL .
- Statistical Validation : Use R-factors and electron density residuals (e.g., Δρ < 0.3 eÅ⁻³) to assess model accuracy .
- Cross-Validation : Compare experimental XRD data with DFT-optimized geometries to identify systematic errors in computational parameters .
Q. How can researchers design experiments to evaluate the antimicrobial mechanism of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Target fungal cytochrome P450 (CYP51) or bacterial dihydrofolate reductase (DHFR) using:
- Microplate Fluorimetry : Monitor NADPH depletion in CYP51 inhibition studies .
- MIC/MBC Testing : Determine minimum inhibitory/bactericidal concentrations against Candida albicans or Staphylococcus aureus .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with active-site residues (e.g., CYP51 heme pocket) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Normalize data using Hill equations to account for assay variability .
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding variables (e.g., solvent polarity) .
Q. What advanced techniques can identify degradation products of this compound under physiological conditions?
Methodological Answer:
- LC-MS/MS : Use C18 reverse-phase columns and electrospray ionization (ESI) to detect sulfoxide/sulfone derivatives from oxidative degradation .
- Accelerated Stability Testing : Incubate compounds at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Isotope Labeling : Track sulfur (³⁴S) or nitrogen (¹⁵N) isotopes to confirm cleavage pathways .
Tables for Key Data
Q. Table 1: Common Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, EtOH, reflux (12 h) | 68–72 | |
| Oxidation | H₂O₂, CH₃COOH, 50°C (4 h) | 85 | |
| Recrystallization | Acetonitrile, slow cooling | >95 purity |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–S bond length | 1.68 ± 0.02 | |
| N–H⋯S hydrogen bond | 2.88 Å, 161° | |
| Dihedral angle (triazole-phenyl) | 83.29° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
